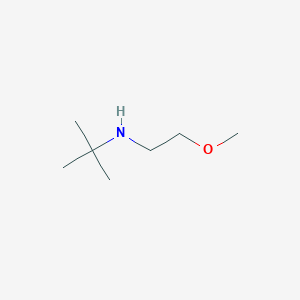
N-tert-Butyl-2-methoxyethylamine
Overview
Description
N-tert-Butyl-2-methoxyethylamine: is an organic compound with the molecular formula C7H17NO. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-tert-Butyl-2-methoxyethylamine typically begins with 2-bromoethylamine hydrobromide.
Boc Protection: The ethylamine group in 2-bromoethylamine hydrobromide undergoes Boc protection to form N-Boc bromoethylamine.
Nucleophilic Substitution: The bromine in N-Boc bromoethylamine is substituted to obtain N-Boc-2-methoxyethylamine.
Boc Deprotection: The Boc protecting group is removed from N-Boc-2-methoxyethylamine to yield 2-methoxyethylamine salt.
Final Step: The 2-methoxyethylamine salt undergoes a dissociative reaction under alkaline conditions to produce this compound.
Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-tert-Butyl-2-methoxyethylamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Corresponding oxidized products.
Reduction: Corresponding reduced products.
Substitution: Products with substituted nucleophiles.
Scientific Research Applications
Chemistry: N-tert-Butyl-2-methoxyethylamine is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new chemical reactions and methodologies .
Biology: In biological research, this compound is used to study the effects of amine compounds on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: This compound is explored for its potential therapeutic applications. It is investigated for its role in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles .
Industry: this compound is used in the production of various industrial chemicals. Its reactivity and stability make it suitable for use in manufacturing processes that require precise control over chemical reactions .
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-methoxyethylamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its effects are mediated through its ability to donate or accept electrons, facilitating the formation or breaking of chemical bonds .
Comparison with Similar Compounds
N-tert-Butylmethylamine: Similar in structure but lacks the methoxy group.
N-tert-Butylethylamine: Similar but with an ethyl group instead of a methoxyethyl group.
N-tert-Butylisopropylamine: Similar but with an isopropyl group.
Uniqueness: N-tert-Butyl-2-methoxyethylamine is unique due to the presence of both a tert-butyl group and a methoxyethyl group. This combination imparts distinct chemical properties, making it more versatile in various chemical reactions compared to its similar counterparts .
Properties
IUPAC Name |
N-(2-methoxyethyl)-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)8-5-6-9-4/h8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVVITURPSDTOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401273072 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22687-22-5 | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22687-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methoxyethyl)-2-methyl-2-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401273072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


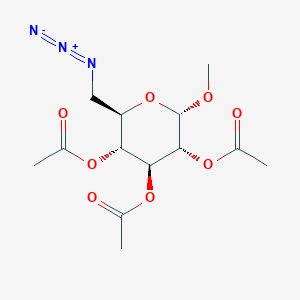

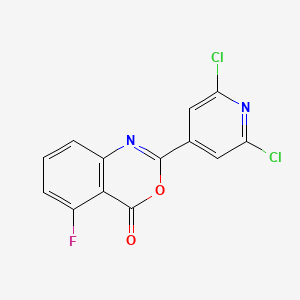
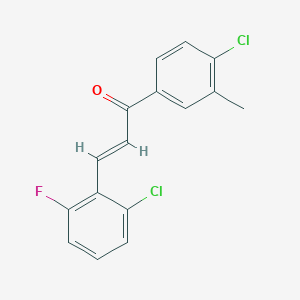
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2-bromopropanamide](/img/structure/B3040593.png)
![N1-[2-(2,4-dichlorophenoxy)phenyl]-2,3,3-trichloroacrylamide](/img/structure/B3040594.png)
![[2,4-Dichloro-6-[(E)-C-methyl-N-(2,4,6-trichloroanilino)carbonimidoyl]phenyl] 2-fluorobenzoate](/img/structure/B3040595.png)

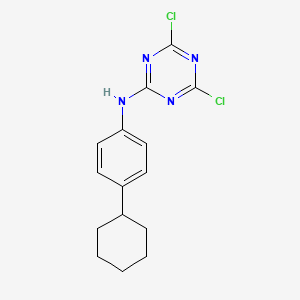




![2-{2-[2,6-Dinitro-4-(trifluoromethyl)phenoxy]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B3040610.png)
